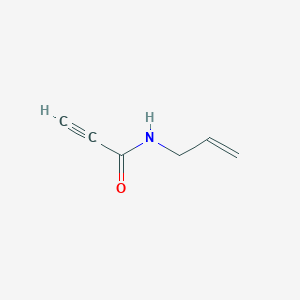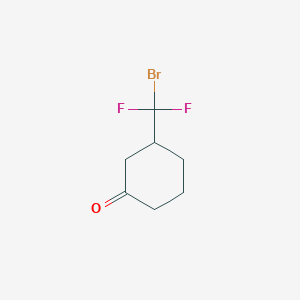
Cyclohexanone, 3-(bromodifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 3-(bromodifluoromethyl)- is an organic compound with the molecular formula C7H9BrF2O. It is a derivative of cyclohexanone, where a bromodifluoromethyl group is attached to the third carbon of the cyclohexanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(bromodifluoromethyl)- can be synthesized through several methods. One common approach involves the bromodifluoromethylation of cyclohexanone. This reaction typically requires the use of bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(bromodifluoromethyl)- often involves large-scale bromodifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 3-(bromodifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the bromodifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 3-(bromodifluoromethyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclohexanone, 3-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: The parent compound, which lacks the bromodifluoromethyl group.
Cyclopentanone: A similar cyclic ketone with a five-membered ring.
Cycloheptanone: A cyclic ketone with a seven-membered ring.
Uniqueness
Cyclohexanone, 3-(bromodifluoromethyl)- is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity patterns .
Eigenschaften
CAS-Nummer |
143033-73-2 |
|---|---|
Molekularformel |
C7H9BrF2O |
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
3-[bromo(difluoro)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 |
InChI-Schlüssel |
FEPDEUGFLBRCTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

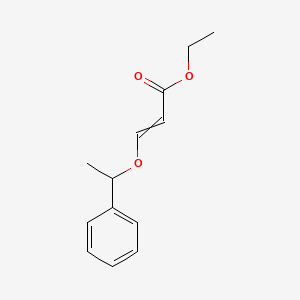
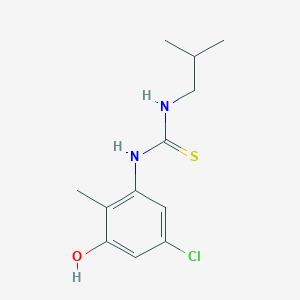
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
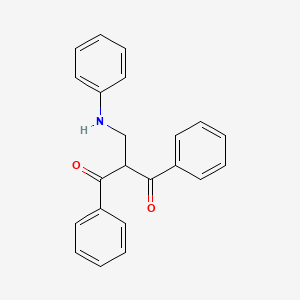

![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
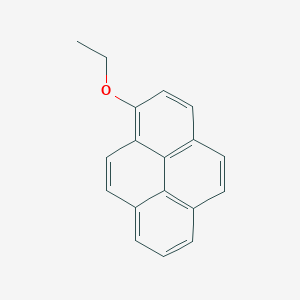

![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
